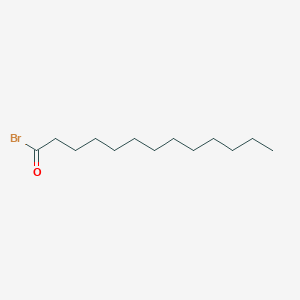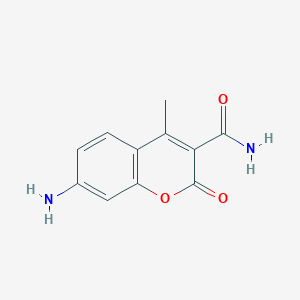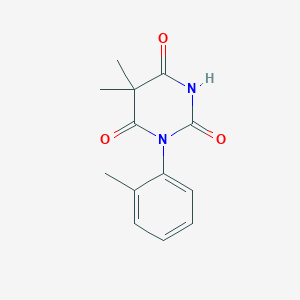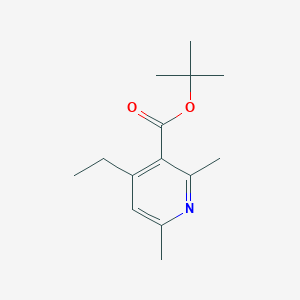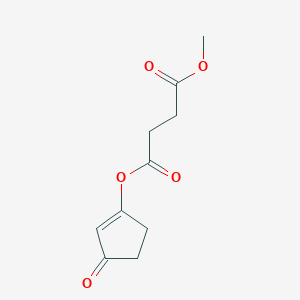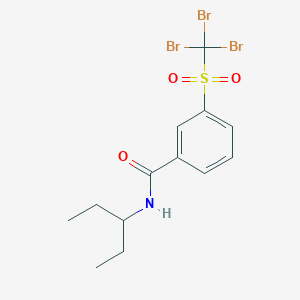![molecular formula C19H11ClN4 B14236073 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile CAS No. 405289-45-4](/img/structure/B14236073.png)
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridocinnolines. This compound is characterized by its complex structure, which includes a pyridine ring fused to a cinnoline ring, with additional substituents such as a chloro group, a methylphenyl group, and a carbonitrile group. The molecular formula of this compound is C19H11ClN4, and it has a molecular weight of approximately 330.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile typically involves the reaction of 1,2-dihydro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline-2-one with phosphorus oxychloride (POCl3) and phosphorus pentasulfide (P2S5). This reaction yields 2-chloro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline and 1,2-dihydro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline-2-thione . The ketone is then treated with malononitrile to afford the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological processes, such as enzyme activity or signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyano-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline: A similar compound with an amino group instead of a chloro group.
Pyrido[2,3-b]indol-4-ones: Compounds with a similar pyridocinnoline structure but different substituents.
Indolo[3,2-b]quinolines: Compounds with a similar indole-based structure.
Uniqueness
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
405289-45-4 |
|---|---|
Formule moléculaire |
C19H11ClN4 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile |
InChI |
InChI=1S/C19H11ClN4/c1-11-6-8-12(9-7-11)16-14(10-21)19(20)22-17-13-4-2-3-5-15(13)23-24-18(16)17/h2-9H,1H3 |
Clé InChI |
RJTCKOKZYPLNPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)

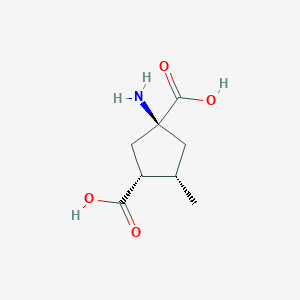
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
